molecular formula C19H15BrN6O2S B2450892 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide CAS No. 1014026-90-4

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide

Cat. No. B2450892
CAS RN: 1014026-90-4
M. Wt: 471.33
InChI Key: DEDIYPLRWBHCRH-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have demonstrated significant antimicrobial potential. Researchers have synthesized various imidazole-based compounds and evaluated their antibacterial, antifungal, and antiviral activities . Further studies could explore the specific mechanisms by which this compound interacts with microbial targets.

Antitumor Properties

Certain imidazole-containing derivatives exhibit antitumor effects. For instance, compound 1a and 1b demonstrated promising antitumor potential in cell-based assays against cancer cell lines . Investigating the molecular pathways involved in this activity could provide valuable insights for cancer therapy.

Anti-Inflammatory and Analgesic Effects

Indole derivatives, which share structural similarities with imidazoles, have been associated with anti-inflammatory and analgesic properties. While not directly studied for this compound, it’s worth exploring whether it exhibits similar effects .

Ulcerogenic Index

Assessing the ulcerogenic index of imidazole derivatives is crucial for understanding their gastrointestinal safety. Compound 42 and 43, which contain indole and benzo[d]thiazole moieties, showed promising anti-inflammatory and analgesic activities along with favorable ulcerogenic indices . Investigating the ulcerogenic potential of our compound could be informative.

Other Biological Activities

Imidazole derivatives have also been linked to antidiabetic, antioxidant, and antipyretic effects. Exploring these aspects may reveal additional therapeutic applications .

Drug Development

Imidazole serves as a core structure in several commercially available drugs, such as antihistaminic agents, antiulcer drugs, and antiprotozoals. Investigating the compound’s potential as a drug lead could contribute to pharmaceutical development .

properties

IUPAC Name

4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDIYPLRWBHCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-bromobenzenesulfonamide

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